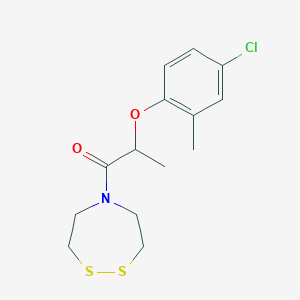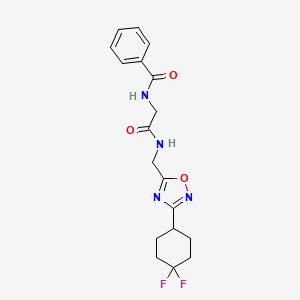![molecular formula C20H27N5O2 B2880358 2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide CAS No. 1396764-79-6](/img/structure/B2880358.png)
2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
Cyclization Reactions and Derivative Synthesis
- Research by Shikhaliev et al. (2008) demonstrated the cyclization of aryl-, aroyl-, and dimethylpyrimidin-2-yl cyanamides with methyl anthranilates and other compounds, leading to various heterocyclic derivatives like dihydroquinazolin-4-one and aminoquinazoline derivatives (Shikhaliev, Shestakov, Medvedeva, & Gusakova, 2008).
Anticancer and Anti-Inflammatory Applications
- Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives exhibiting anticancer and anti-5-lipoxygenase activities. These derivatives are structurally related and hold potential in the treatment of cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Development of Anticonvulsant Agents
- Kamiński et al. (2015) investigated a library of new hybrid anticonvulsant agents derived from propanamides and butanamides, some of which showed significant efficacy in preclinical seizure models (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Phosphodiesterase Inhibitory Activity
- Research led by Dumaitre and Dodic (1996) focused on 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP-specific phosphodiesterase, with potential applications in treating hypertension (Dumaitre & Dodic, 1996).
Herbicidal Activity
- Liu et al. (2008) synthesized a compound with potential herbicidal activity, using a related structural framework (Liu, Guo-hua, Fang, Hai-bin, Xue, Yun-Ning, Lu, Xiao-quan, & Mou-Ming, 2008).
Synthesis of Anti-Asthma Agents
- Sano et al. (1995) described a synthesis process for an anti-asthma agent, highlighting the versatility of these compounds in pharmaceutical applications (Sano, Ishihara, Yoshihara, Sumino, & Nawa, 1995).
Antimicrobial Agents
- Aggarwal et al. (2013) synthesized pyrazolopyrimidines derivatives with antibacterial and antifungal activities (Aggarwal, Rani, Sharma, & Aneja, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14-6-5-7-17(15(14)2)27-16(3)20(26)23-18-12-19(22-13-21-18)25-10-8-24(4)9-11-25/h5-7,12-13,16H,8-11H2,1-4H3,(H,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHGPYRUXWVMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2880278.png)
![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2880279.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2880280.png)


methanone](/img/structure/B2880287.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880289.png)
![[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2880291.png)



![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2880296.png)

![4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane](/img/structure/B2880298.png)